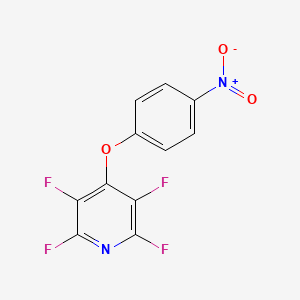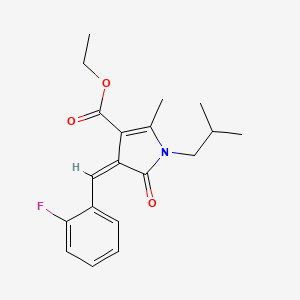![molecular formula C25H19N3O2S B11640349 (5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640349.png)
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[4-(benciloxi)bencilideno]-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un compuesto orgánico complejo que pertenece a la clase de los tiazolo[3,2-b][1,2,4]triazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo benciloxibencilideno y un grupo metilfenilo. Ha despertado interés en varios campos de investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-[4-(benciloxi)bencilideno]-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Tiazol: El paso inicial implica la ciclación de derivados adecuados de tioamida e hidrazina para formar el anillo de tiazol.
Introducción del Grupo Bencilideno: El grupo benciloxibencilideno se introduce a través de una reacción de condensación con un derivado de aldehído.
Ciclación Final: El paso final implica la ciclación de los compuestos intermedios para formar la estructura de tiazolo[3,2-b][1,2,4]triazol deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de métodos de detección de alto rendimiento para identificar los catalizadores y las condiciones de reacción más eficientes. Además, se pueden emplear reactores de flujo continuo para aumentar el proceso de producción manteniendo una calidad constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-[4-(benciloxi)bencilideno]-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrofílica.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir los correspondientes sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5Z)-5-[4-(benciloxi)bencilideno]-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[4-(benciloxi)bencilideno]-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en varias vías biológicas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con aplicaciones sintéticas similares.
Disilanos: Compuestos organosilíceos con propiedades electrónicas únicas.
Singularidad
(5Z)-5-[4-(benciloxi)bencilideno]-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un grupo benciloxibencilideno y un núcleo de tiazolo[3,2-b][1,2,4]triazol lo diferencia de otros compuestos similares, lo que lo convierte en un tema de estudio valioso en varios campos científicos.
Propiedades
Fórmula molecular |
C25H19N3O2S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(5Z)-2-(4-methylphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H19N3O2S/c1-17-7-11-20(12-8-17)23-26-25-28(27-23)24(29)22(31-25)15-18-9-13-21(14-10-18)30-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b22-15- |
Clave InChI |
ITBKHQWVINTATD-JCMHNJIXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=N2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)

![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
![4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11640307.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)

![1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)
![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)
